molecular formula C13H12ClNO2S B11839926 Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate

Cat. No.: B11839926
M. Wt: 281.76 g/mol
InChI Key: DGTQGILYTMBQJA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur as a heteroatom.

Preparation Methods

The synthesis of ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cancer cell growth .

Comparison with Similar Compounds

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

This compound stands out due to its unique combination of substituents, which confer specific chemical reactivity and potential therapeutic applications.

Biological Activity

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C13H12ClN1O2S1
Molar Mass : Approximately 281.76 g/mol
Structural Features : This compound contains an ethyl ester group, an amino group, and a chloro substituent on the thiophene ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a kinase inhibitor, influencing signaling pathways related to cell proliferation and apoptosis.
  • Metal Ion Interaction : The sulfur atom in the thiophene ring allows for the formation of stable complexes with metal ions, enhancing its biological efficacy.
  • Hydrogen Bonding : The amino group can participate in hydrogen bonding with various biological targets, facilitating interactions with proteins and nucleic acids.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential as an antimicrobial agent in pharmaceutical applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction via caspase activation
MCF-715Inhibition of cell proliferation via G1 phase arrest

These results indicate that this compound may serve as a lead compound for developing new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The researchers found that the compound exhibited significant antibacterial activity, with an MIC comparable to standard antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)9-10(14)11(18-12(9)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3

InChI Key

DGTQGILYTMBQJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1Cl)C2=CC=CC=C2)N

Origin of Product

United States

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